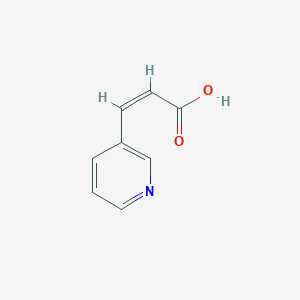
(Z)-3-(Pyridin-3-yl)acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Pyridin-3-ylprop-2-enoic acid is an organic compound characterized by the presence of a pyridine ring attached to a propenoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(Pyridin-3-yl)acrylic acid typically involves the condensation of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine derivatives.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: 3-pyridinylpropanoic acid.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-3-Pyridin-3-ylprop-2-enoic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. It serves as a precursor for the synthesis of drug candidates.
Industry: In the industrial sector, (Z)-3-(Pyridin-3-yl)acrylic acid is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (Z)-3-(Pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications. The pyridine ring plays a crucial role in binding to active sites, while the propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
- 3-Pyridinylacrylic acid
- 3-Pyridinylpropanoic acid
- 3-Pyridinylmethanoic acid
Comparison: Compared to these similar compounds, (Z)-3-(Pyridin-3-yl)acrylic acid exhibits unique reactivity due to the presence of the conjugated double bond in the propenoic acid moiety. This feature enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the (Z)-configuration imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
155170-47-1 |
|---|---|
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(Z)-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3- |
InChI-Schlüssel |
VUVORVXMOLQFMO-ARJAWSKDSA-N |
SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
Isomerische SMILES |
C1=CC(=CN=C1)/C=C\C(=O)O |
Kanonische SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
Synonyme |
2-Propenoicacid,3-(3-pyridinyl)-,(Z)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















